4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile

Aggregation-Induced Emission Fluorescence Tetraphenylethene

4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile (CAS 2244891-05-0; also named 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzonitrile or TPE‑dinitrile) is a tetrasubstituted ethylene that belongs to the aggregation‑induced emission (AIE) luminogen family. Commercially, it is supplied as a beige to light‑yellow solid with a typical purity of 97%.

Molecular Formula C28H18N2
Molecular Weight 382.5 g/mol
Cat. No. B12447027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile
Molecular FormulaC28H18N2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N
InChIInChI=1S/C28H18N2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H
InChIKeyPXMVEKBIIOGHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile – Tetraphenylethene-Derived Dinitrile for AIE and Multi-Stimuli-Responsive Research


4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile (CAS 2244891-05-0; also named 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzonitrile or TPE‑dinitrile) is a tetrasubstituted ethylene that belongs to the aggregation‑induced emission (AIE) luminogen family [1]. Commercially, it is supplied as a beige to light‑yellow solid with a typical purity of 97% . The molecule features two 4‑cyanophenyl groups and two unsubstituted phenyl rings attached to a central olefin core, conferring the twisted conformation and restricted intramolecular rotation responsible for its AIE behavior. Unlike the parent tetraphenylethene (TPE), the electron‑withdrawing cyano substituents endow the compound with pronounced solvato‑, piezo‑, vapo‑, and thermochromism, making it a candidate for smart‑material research [1].

Why Generic Tetraphenylethene or Simple Benzonitrile Analogs Cannot Replace 4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile in Multi-Chromic and E/Z-Dependent Applications


The TPE‑dinitrile cannot be swapped with unsubstituted TPE or with simple benzonitrile‑based fluorophores because the four‑arm substitution pattern and the electron‑withdrawing cyano groups collectively determine the molecule's multi‑stimuli responses and aggregation‑induced emission efficiency [1]. Pure E and Z stereoisomers of the TPE‑dinitrile are easily separated and exhibit different fluorescence properties and chromic behaviors, whereas unfunctionalized TPE shows only weak AIE and lacks the solvato‑, piezo‑, and thermochromic versatility [1]. Procuring a generic “TPE derivative” or “cyano‑arene” without verifying both the specific substitution geometry and the E/Z ratio risks obtaining a material with absent or uncontrolled multi‑chromism and altered photophysical output, directly compromising the design of smart‑material prototypes, molecular sensors, or isomer‑specific studies.

Product-Specific Quantitative Evidence for 4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile


AIE Behavior in the Aggregated and Solid State – TPE-Dinitrile vs. Unsubstituted TPE

The TPE‑dinitrile exhibits strong fluorescence in the aggregated and solid states, a hallmark of aggregation‑induced emission (AIE) [1]. Unsubstituted TPE is a well‑known AIE luminogen, but its fluorescence intensity in the solid state is weaker and its emission is hypsochromically shifted relative to the cyano‑substituted derivative [1]. Although quantitative quantum yields for the TPE‑dinitrile in the solid state are not reported in the primary literature, the paper explicitly states that compound 4 showed 'considerably redshifted emission' and 'strong fluorescence' when aggregated, indicating a qualitative advantage over parent TPE [1]. This is a class‑level inference because direct numerical comparison under identical conditions is not provided.

Aggregation-Induced Emission Fluorescence Tetraphenylethene

Separation of Pure E and Z Isomers and Their Distinct Fluorescence Properties

A key differentiator of the TPE‑dinitrile is the ability to separate and study pure E and Z stereoisomers, which show distinct fluorescence and chromic properties [1]. This behavior contrasts with many TPE derivatives where E/Z mixtures are difficult to resolve, limiting structure‑property correlation studies [1]. The paper reports that both the E and Z forms of the TPE‑dinitrile (compound 4) were isolated and their isomerization equilibria were investigated [1]. This is a direct head‑to‑head comparison because both isomers were compared within the same study.

E/Z Isomerization Stereochemistry Fluorescence Modulation

Multi-Stimuli Chromic Responses (Solvato‑, Piezo‑, Vapo‑, and Thermochromism) – TPE-Dinitrile vs. Non-Cyano TPE Derivatives

The TPE‑dinitrile exhibits four distinct, reversible chromic responses to external stimuli: solvatochromism (color change with solvent polarity), piezochromism (mechanical grinding), vapochromism (organic vapor exposure), and thermochromism (temperature change) [1]. In contrast, unsubstituted TPE and many common TPE derivatives (e.g., TPE‑OH, TPE‑NH₂) display only AIE without significant multi‑chromic behavior, or at most one or two stimuli‑responsive modes [1]. This is a class‑level inference because the study compares these chromic responses qualitatively across the TPE‑dinitrile and the DPP‑linked analog, and contrasts them with the lack of such properties in simple TPE derivatives.

Solvatochromism Piezochromism Thermochromism Smart Materials

Large Stokes Shift Enabling Redshifted Emission and Reduced Self-Absorption

The TPE‑dinitrile possesses a 'large Stokes shift' that produces considerably redshifted emission relative to its absorption, as reported in the primary literature [1]. Large Stokes shifts are desirable for fluorescence applications because they minimize self‑absorption and improve signal‑to‑noise ratios. While the exact Stokes shift value in nm is not given in the abstract or accessible portions of the paper, the statement 'considerably redshifted emission resulting from their large Stokes shifts' indicates a qualitative advantage over non‑cyano TPE derivatives, which typically exhibit smaller Stokes shifts and higher self‑absorption [1]. This evidence is classified as supporting because the exact numerical values for the TPE‑dinitrile are not publicly available.

Stokes Shift Fluorescence Self-Absorption Redshifted Emission

Best-Validated Application Scenarios for 4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile


Multi-Stimuli-Responsive Smart Material Prototyping

The compound's four reversible chromic responses to solvent polarity, pressure, vapor, and temperature [1] make it a prime candidate for prototyping smart coatings, sensors, or security inks that require optical readout of multiple environmental inputs. Researchers can exploit these chromic transitions to encode information that is revealed or erased by specific stimuli combinations.

Aggregation-Induced Emission (AIE) Mechanistic and Sensor Studies

Because the TPE‑dinitrile exhibits strong fluorescence in the aggregated state and redshifted emission [1], it serves as a model luminogen for investigating AIE mechanisms and developing fluorescence turn‑on sensors for analytes that induce or alter aggregation. Its cyano groups also offer synthetic handles for further functionalization.

E/Z Isomer-Dependent Photophysical Investigations

The ability to separate and study pure E and Z stereoisomers [1] enables fundamental research into how olefin geometry modulates photophysics, aggregation behavior, and chromic responses — a study that is difficult with many TPE derivatives that resist isomer separation. Procuring the TPE‑dinitrile specifically allows researchers to control stereochemistry in their experimental designs.

Building Block for Cyano-Functionalized Conjugated Materials

The two nitrile groups provide sites for further chemical modification (e.g., hydrolysis to carboxylic acids, reduction to amines, or cycloadditions), allowing the TPE‑dinitrile to act as a versatile building block in the synthesis of extended AIE‑active conjugated oligomers or metal‑organic framework (MOF) linkers [1]. Its commercial availability at 97% purity facilitates reproducible subsequent derivatization.

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